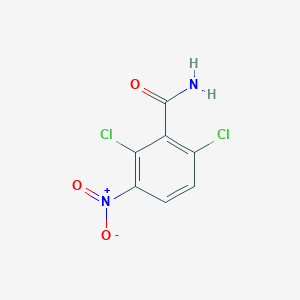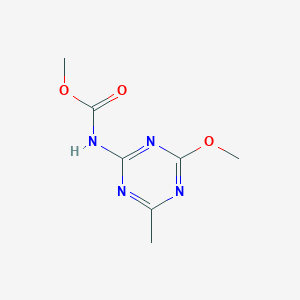
8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzoic acid derivatives with methoxy-substituted anhydrides . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isocoumarins and hydroxy derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-methoxy-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as aldose reductase and protein glycation, which are involved in various metabolic processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity and exerting its biological effects .
Comparación Con Compuestos Similares
1-oxo-1H-isochromene-3-carboxylic acid: This compound shares a similar core structure but lacks the methoxy group at the 8-position.
9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-benzo[g]isochromene-3-carboxylic acid: This compound has additional hydroxyl and methyl groups, which confer different biological activities.
Uniqueness: 8-Methoxy-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological properties. The presence of the methoxy group enhances its ability to interact with certain enzymes and receptors, making it a valuable compound for research and industrial
Propiedades
Número CAS |
61330-01-6 |
|---|---|
Fórmula molecular |
C11H8O5 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
8-methoxy-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-7-4-2-3-6-5-8(10(12)13)16-11(14)9(6)7/h2-5H,1H3,(H,12,13) |
Clave InChI |
LECCHVMHXVVLLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)OC(=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)sulfanyl]propane-1,2-diol](/img/structure/B8710038.png)



![2-Chloro-5,5-dimethyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B8710060.png)







